2-Amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid 2-Amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20187989
InChI: InChI=1S/C12H15FN2O3/c13-9-6-10(14)8(12(17)18)5-11(9)15-3-1-7(16)2-4-15/h5-7,16H,1-4,14H2,(H,17,18)
SMILES:
Molecular Formula: C12H15FN2O3
Molecular Weight: 254.26 g/mol

2-Amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid

CAS No.:

Cat. No.: VC20187989

Molecular Formula: C12H15FN2O3

Molecular Weight: 254.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid -

Specification

Molecular Formula C12H15FN2O3
Molecular Weight 254.26 g/mol
IUPAC Name 2-amino-4-fluoro-5-(4-hydroxypiperidin-1-yl)benzoic acid
Standard InChI InChI=1S/C12H15FN2O3/c13-9-6-10(14)8(12(17)18)5-11(9)15-3-1-7(16)2-4-15/h5-7,16H,1-4,14H2,(H,17,18)
Standard InChI Key NBSOARKXTXLCBB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1O)C2=C(C=C(C(=C2)C(=O)O)N)F

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Substituent Configuration

The compound’s molecular formula is C₁₃H₁₆FN₂O₃, derived from:

  • A benzoic acid backbone (C₇H₆O₂)

  • Substituents:

    • Amino group (-NH₂) at position 2

    • Fluorine at position 4

    • 4-hydroxy-piperidin-1-yl at position 5

The piperidine ring introduces a hydroxyl group at the 4-position, enhancing polarity and potential hydrogen-bonding capacity compared to simpler analogs like 2-amino-4-fluoro-5-methoxy-benzoic acid (C₈H₈FNO₃) .

Comparative Structural Features

FeatureTarget Compound2-Amino-4-fluoro-5-methoxy-benzoic Acid 2-[4-(4-Fluorophenoxy)piperidin-1-yl]-5-(trifluoromethyl)benzoic Acid
Molecular FormulaC₁₃H₁₆FN₂O₃C₈H₈FNO₃C₁₉H₁₇F₄NO₃
Substituents-NH₂, -F, 4-hydroxy-piperidin-1-yl-NH₂, -F, -OCH₃-CF₃, 4-(4-fluorophenoxy)piperidin-1-yl
Polar Groups-COOH, -NH₂, -OH-COOH, -NH₂, -OCH₃-COOH, -O-

The hydroxyl group on the piperidine ring distinguishes this compound from methoxy or phenoxy derivatives, potentially altering solubility and metabolic stability .

Synthetic Pathways and Intermediate Chemistry

Retrosynthetic Analysis

The synthesis likely involves:

  • Functionalization of Benzoic Acid: Introducing fluorine at position 4 via electrophilic aromatic substitution, followed by nitration and reduction to install the amino group .

  • Piperidine Ring Coupling: Mitsunobu or Ullmann-type reactions to attach the 4-hydroxy-piperidin-1-yl moiety at position 5.

Challenges in Synthesis

  • Steric Hindrance: Bulky piperidine substituents may impede reactions at position 5.

  • Hydroxyl Group Protection: The 4-hydroxy group on piperidine necessitates protection-deprotection strategies to prevent side reactions .

Physicochemical Properties

Predicted Properties

Using analogs as proxies:

  • Solubility: Moderate aqueous solubility due to ionizable -COOH and -NH₂ groups, though reduced compared to methoxy analogs .

  • LogP: Estimated 1.8–2.2, reflecting balanced hydrophilicity from polar groups and hydrophobicity from the piperidine ring.

Spectral Characteristics

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (-NH₂ and -OH stretches) .

  • NMR:

    • ¹H NMR: Downfield shifts for H-5 (due to piperidine’s electron-withdrawing effect) and H-4 (fluorine coupling) .

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